5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
Description
Historical Context and Discovery
The development of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid emerged from the broader historical context of pyridine carboxylic acid research that began in the early 20th century. While picolinic acid itself was first characterized in the late 1800s, the systematic exploration of halogenated derivatives gained momentum following advances in fluorination chemistry during the mid-20th century. The synthesis of fluorinated pyridine derivatives became particularly relevant as researchers recognized the profound impact of fluorine substitution on molecular properties, including enhanced metabolic stability and improved lipophilicity. The specific compound 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid, bearing Chemical Abstracts Service number 1805028-61-8, represents a relatively recent addition to this chemical family, with its formal characterization documented in chemical databases within the last decade.
The compound's discovery was facilitated by advances in difluoromethylation technology, which enabled the efficient introduction of difluoromethoxy groups into heterocyclic systems. Patent literature indicates that synthetic methodologies for producing similar structures evolved significantly in the 2010s, with researchers developing novel approaches to introduce multiple halogen substituents onto pyridine rings while maintaining carboxylic acid functionality. The compound's emergence reflects the pharmaceutical industry's increasing interest in fluorinated heterocycles as privileged structures for drug discovery. Modern synthetic approaches have made this compound accessible for research applications, with commercial suppliers now offering high-purity samples for scientific investigation. The systematic study of this compound has been enabled by advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which have allowed for detailed structural characterization and purity assessment.
Properties
IUPAC Name |
5-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-3-2-11-4(6(12)13)1-5(3)14-7(9)10/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVYKXALLKMLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method involves initial thiolation of a pyridine precursor followed by oxidation to the corresponding carboxylic acid. The key step is the selective substitution at the 4-position of the pyridine ring with a difluoromethoxy group, achieved through nucleophilic substitution or radical-mediated processes.
Preparation Steps
Reaction Conditions
- Reagents: Sodium difluorochloroacetate, 5-chloropyridine-2-alcohol, cesium carbonate as a catalyst, mixed solvent (acetonitrile and water in 10:1 ratio).
- Temperature: 70–75°C
- Reaction Time: 15–20 hours
- Atmosphere: Nitrogen-protected environment to prevent oxidation or moisture interference.
- Yield: High yields reported (~58%) under optimized conditions.
Research Findings
A patent (WO2021105399A1) describes a process involving the mixing of sodium difluorochloroacetate with 5-chloropyridine-2-alcohol, catalyzed by cesium carbonate in a mixed solvent, followed by heating under nitrogen. The process emphasizes scalability, operational simplicity, and high yield, making it suitable for industrial application.
Radical Difluoromethoxylation of Pyridine Derivatives
Overview
This approach employs radical chemistry to introduce the difluoromethoxy group onto pyridine rings, leveraging electrophilic difluoromethylating agents such as difluoromethyl triflate.
Preparation Steps
Reaction Conditions
- Reagents: Difluoromethyl triflate, pyridine derivatives, radical initiators (if necessary)
- Solvent: Me-THF (methyl tetrahydrofuran) with water
- Temperature: Ambient to moderate heating (~23°C)
- Atmosphere: Ambient or inert atmosphere
- Outcome: Efficient formation of 4-(difluoromethoxy)pyridine derivatives
Research Findings
A study (from RSC publication) demonstrates that radical difluoromethoxylation can be performed under mild conditions, providing a versatile route to difluoromethoxy-substituted heterocycles with high regioselectivity. This method is particularly useful for late-stage functionalization.
Chlorination and Subsequent Functionalization
Overview
This route involves initial chlorination of pyridine-2-carboxylic acid or its derivatives, followed by nucleophilic substitution with difluoromethoxy groups.
Preparation Steps
Reaction Conditions
- Chlorination: Conducted with reagents like N-chlorosuccinimide (NCS) under controlled temperature
- Substitution: Using sodium difluorochloroacetate in a polar aprotic solvent such as acetonitrile
- Temperature: 60–100°C during substitution
- Notes: The process requires careful control to avoid over-chlorination or side reactions
Research Findings
Patent CN112979565B details a synthetic process involving mixing sodium difluorochloroacetate with 5-chloropyrazine-2-alcohol, catalyzed by cesium carbonate, in acetonitrile-water mixture, heated at 70–75°C. This process yields the difluoromethoxy pyridine derivative efficiently.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent System | Temperature | Reaction Time | Yield | Advantages |
|---|---|---|---|---|---|---|
| Direct Oxidation | Sodium difluorochloroacetate, pyridine-2-alcohol | Acetonitrile/water (10:1) | 70–75°C | 15–20 h | ~58% | Simple, scalable, high yield |
| Radical Difluoromethoxylation | Difluoromethyl triflate, pyridine derivatives | Me-THF + water | 23°C | Variable | High regioselectivity | Mild conditions, late-stage functionalization |
| Chlorination + Nucleophilic Substitution | NCS, sodium difluorochloroacetate | Acetonitrile | 60–100°C | Several hours | Variable | Precise regioselectivity |
Notes on Process Optimization
- Solvent choice significantly influences regioselectivity and yield, with polar aprotic solvents like acetonitrile favored.
- Temperature control is crucial to prevent side reactions, especially during chlorination and nucleophilic substitution.
- Catalysts such as cesium carbonate enhance nucleophilic substitution efficiency.
- Reaction atmosphere : Inert nitrogen atmosphere minimizes oxidation and moisture interference.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been identified as a promising candidate for the development of anti-inflammatory agents. Its structural features enable it to interact with specific biological targets, such as phosphodiesterase enzymes, which play a crucial role in inflammatory processes. For instance, compounds with similar structures have shown significant inhibition of phosphodiesterase 4, indicating potential for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
Research indicates that derivatives of pyridine carboxylic acids exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have demonstrated that certain derivatives can suppress COX-2 activity with IC50 values comparable to established drugs like celecoxib . These findings suggest that 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid could be developed into a therapeutic agent with similar efficacy.
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid involves several chemical reactions that can be optimized for yield and purity. One common method includes the introduction of difluoromethoxy groups through electrophilic aromatic substitution followed by carboxylation reactions. The versatility in synthetic pathways allows for the exploration of various derivatives that may enhance biological activity .
Anti-inflammatory Effects
The compound has been linked to notable anti-inflammatory effects, primarily through its ability to inhibit COX enzymes. In studies, certain derivatives have displayed potent anti-inflammatory activity in animal models, suggesting that modifications to the pyridine structure can significantly enhance therapeutic efficacy .
Selectivity and Mechanism of Action
Research into the structure–activity relationship (SAR) has revealed that electron-withdrawing groups like chloro and difluoromethoxy can enhance selectivity towards COX-2 over COX-1, reducing potential side effects associated with non-selective inhibitors . This selectivity is crucial for developing safer anti-inflammatory medications.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts their structure and inhibits their function, which is crucial for viral replication and packaging . Additionally, the compound inhibits viral entry by targeting viral-cellular membrane fusion, thereby preventing the virus from entering host cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural analogs and their properties:
Key Research Findings and Functional Insights
Substituent Effects on Lipophilicity and Reactivity
- Trifluoromethyl vs.
- Fused Ring Systems: The pyrrolo-pyridine derivative (C₈H₅ClN₂O₂) demonstrates reduced synthetic yield (71% vs. 95% for non-chlorinated analogs) due to steric challenges in ring formation . Its planar structure may improve binding to aromatic biological targets.
Solubility and Stability
- Metabolic Stability : The difluoromethoxy group in the target compound may confer resistance to oxidative metabolism compared to methoxy or hydroxyl groups, a critical factor in drug design .
Biological Activity
5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid includes a pyridine ring substituted with chlorine and difluoromethoxy groups, which contribute to its unique chemical properties. The presence of these substituents is believed to enhance its biological activity by modulating interactions with various biomolecular targets.
1. Antimicrobial Activity
Research indicates that 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid exhibits potent antimicrobial properties. It has been evaluated against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism of action appears to involve inhibition of bacterial growth through interference with cell wall synthesis and metabolic pathways.
Table 1: Antimicrobial Activity Against Selected Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. The compound reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study: Cytotoxicity in A549 Cells
In a study where A549 cells were treated with varying concentrations of the compound for 24 hours, the following results were observed:
- Control Group Viability: 100%
- 50 µM Treatment Viability: 75%
- 100 µM Treatment Viability: 50%
- 200 µM Treatment Viability: 30%
These findings indicate that higher concentrations lead to increased cytotoxicity, highlighting the compound's potential for further development as an anticancer drug.
The biological activity of 5-Chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It is hypothesized that the difluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and subsequent interaction with intracellular targets.
Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit enzymes critical for microbial survival and cancer cell proliferation. For instance, it has been shown to inhibit certain kinases involved in signaling pathways that regulate cell growth and apoptosis.
Q & A
Advanced Question
Enzyme Selection : Target enzymes with pyridine-binding pockets (e.g., kinases, cytochrome P450).
Assay Setup :
- Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination.
- Include positive controls (e.g., staurosporine for kinases).
Data Analysis : Fit dose-response curves using the Hill equation to calculate Kᵢ values. Validate with isothermal titration calorimetry (ITC) for binding affinity .
What safety protocols are critical when handling 5-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid?
Basic Question
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing.
- Storage : Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?
Advanced Question
- DFT Calculations : Use Gaussian09 to map electrostatic potential surfaces (EPS) and identify electron-deficient positions (e.g., C-2 and C-6 due to electron-withdrawing groups).
- Transition State Analysis : Simulate SNAr mechanisms with pyridine as a leaving group. Compare activation energies (ΔG‡) for different nucleophiles (e.g., amines vs. thiols) .
What chromatographic methods validate purity ≥98% for this compound?
Basic Question
- HPLC : C18 column (5 µm, 4.6 × 250 mm), mobile phase = 0.1% TFA in H₂O/MeCN (70:30), flow rate = 1 mL/min, UV detection at 254 nm .
- TLC : Silica gel 60 F₂₅₄, eluent = EtOAc/hexane (1:1), Rf ~0.3.
How does the difluoromethoxy group influence the compound’s metabolic stability?
Advanced Question
The CF₂O group reduces oxidative metabolism by CYP450 enzymes:
- In vitro Assay : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS.
- Metabolite ID : Detect defluorinated products (e.g., -OH or -OCH₃ derivatives) using high-resolution mass spectrometry .
What crystallographic techniques characterize the solid-state structure of this compound?
Advanced Question
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/EtOAc).
- Key Parameters : Space group (e.g., P2₁/c), unit cell dimensions (a, b, c), and hydrogen-bonding motifs (e.g., carboxylic acid dimers) .
How can researchers mitigate decomposition during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
